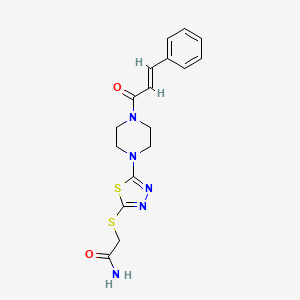

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

(E)-2-((5-(4-Cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a cinnamoylpiperazine moiety and a thioacetamide side chain. Its structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Properties

IUPAC Name |

2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c18-14(23)12-25-17-20-19-16(26-17)22-10-8-21(9-11-22)15(24)7-6-13-4-2-1-3-5-13/h1-7H,8-12H2,(H2,18,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKMXIAINVWCOE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that incorporates a thiadiazole moiety, which has been associated with a range of biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activities of this specific compound based on available literature.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring linked to a piperazine derivative and an acetamide group. The presence of the cinnamoyl group may enhance its lipophilicity and biological activity.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies have indicated that compounds containing the 1,3,4-thiadiazole scaffold possess activity against various bacterial strains and fungi. For instance, derivatives similar to this compound have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Antifungal properties |

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. Specific studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Activity

Thiadiazole derivatives also exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 has been documented in various studies involving related compounds. This suggests that this compound may have therapeutic potential in inflammatory diseases .

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with multiple biological targets:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

- Anticancer Mechanism : Induction of oxidative stress leading to apoptosis; modulation of signaling pathways involved in cell proliferation.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway and reduction in the production of inflammatory mediators.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:

- Study on Antimicrobial Activity : A series of 1,3,4-thiadiazole derivatives were tested against clinical isolates of bacteria. The study found that certain modifications in the structure significantly enhanced antimicrobial potency .

- Evaluation in Cancer Models : A recent study assessed the anticancer effects of a novel thiadiazole compound in xenograft models. Results indicated significant tumor growth inhibition compared to control groups .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves several steps:

Step 1: Formation of Thiadiazole Derivative

- The initial reaction involves the condensation of thiosemicarbazide with appropriate carboxylic acids to form the thiadiazole scaffold.

Step 2: Piperazine Integration

- The piperazine ring is introduced through nucleophilic substitution reactions, which can modify the compound’s biological activity.

Step 3: Final Acetamide Formation

- The final step involves acylation with acetic anhydride or a similar reagent to yield the target compound.

Anticancer Properties

Research indicates that thiadiazole derivatives often exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness in inducing apoptosis in various cancer cell lines. A study demonstrated that derivatives could inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against species like Candida albicans and Aspergillus niger .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds containing piperazine rings are known to interact with neurotransmitter receptors and may act as modulators of serotonin or dopamine pathways, which could be beneficial in treating conditions such as depression or anxiety .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties against various cell lines including MCF-7 and LoVo. The results indicated that certain derivatives exhibited promising anti-proliferative effects and induced apoptosis through modulation of apoptotic pathways .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of thiadiazole derivatives derived from piperazine. The results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a template for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Cinnamoylpiperazine vs. Arylpiperazines : The target compound’s cinnamoylpiperazine group may enhance lipophilicity and target binding compared to simpler arylpiperazines (e.g., 4g in ), which rely on halogenated aryl groups for activity.

- Thioacetamide Linkage: The thioether (-S-) bridge in the target compound is shared with analogs like compound 3 , which showed 92.36% Akt inhibition.

- Thermal Stability : Melting points of analogs range from 133–265°C, correlating with substituent bulk and crystallinity. The target compound’s cinnamoyl group may lower its melting point compared to halogenated derivatives (e.g., 4g: 203–205°C) .

Anticancer Potential

- Akt Inhibition : Compounds with thiadiazole-thioacetamide scaffolds (e.g., compound 3 ) exhibit strong Akt inhibitory activity (86–92%), likely via π-π interactions and hydrogen bonding. The target compound’s cinnamoyl group may further stabilize binding to Akt’s hydrophobic pocket.

- Apoptosis Induction : Analog 4g (antiproliferative activity) and compound 8 (86.52% Akt inhibition) induce apoptosis in glioma cells. The target compound’s piperazine-cinnamoyl hybrid could enhance similar pro-apoptotic effects.

Antimicrobial Activity

- Thiadiazole-thiadiazinan hybrids (e.g., 6b ) show antimicrobial activity, with benzylthio and thioxo groups critical for efficacy. The target compound lacks a thiadiazinan ring but may retain activity via its thioacetamide moiety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide and its analogs?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. For example, cyclization of thiosemicarbazides with sulfuric acid yields the thiadiazole ring . Subsequent functionalization includes introducing the cinnamoylpiperazine moiety via nucleophilic substitution or coupling reactions. Key steps involve optimizing reaction conditions (e.g., solvent, temperature, catalysts) and purification via column chromatography or recrystallization .

- Characterization : Final compounds are validated using elemental analysis, IR (to confirm carbonyl and thioether groups), / NMR (to verify substituent positions), and mass spectrometry .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for complex heterocycles. Data collection involves high-resolution detectors, and refinement accounts for twinning or disorder in the lattice .

- Validation : Crystallographic parameters (e.g., R-factor, bond lengths/angles) are cross-checked with computational models. For example, intermolecular interactions (e.g., hydrogen bonds) are analyzed to explain stability .

Q. What in vitro assays are used to evaluate the anticancer activity of this compound?

- Methodology : Cytotoxicity is assessed against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays. IC values are calculated from dose-response curves (e.g., 0.034–0.084 mmol L for analogs in MCF-7/A549) .

- Selectivity : Non-cancerous cell lines (e.g., NIH3T3 fibroblasts) are included to determine therapeutic index. Compounds with IC ratios >10-fold between cancer and normal cells are prioritized .

Advanced Research Questions

Q. How can free energy perturbation (FEP) calculations guide the optimization of this compound's brain penetration?

- Methodology : FEP simulations predict binding affinity changes upon structural modifications (e.g., substituent effects on NMDA receptor binding). Coupled with BBB permeability models (e.g., PAMPA-BBB), researchers prioritize analogs with balanced LogP (2–4) and polar surface area (<90 Å) .

- Case Study : In NMDA receptor antagonists, introducing cyclohexylmethyl groups improved BBB penetration by reducing hydrogen-bond donors while maintaining target engagement .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodology : Pharmacokinetic studies (e.g., plasma stability, metabolic profiling) identify rapid clearance or poor bioavailability. Structural tweaks, such as replacing labile esters with amides, enhance stability. For example, fluorinated phenyl groups in analogs reduced CYP450-mediated metabolism .

- Data Analysis : Parallel artificial membrane permeability assays (PAMPA) and hepatic microsome assays quantify absorption and metabolic liabilities. Discrepancies between cell-based and animal models often stem from off-target binding or efflux transporters .

Q. How is computational chemistry applied to elucidate structure-activity relationships (SAR)?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding poses in target proteins (e.g., aromatase for anticancer activity). Quantum mechanics/molecular mechanics (QM/MM) simulations refine electronic interactions, such as π-π stacking with the thiadiazole ring .

- Validation : SAR trends are experimentally verified. For instance, substituting the cinnamoyl group with electron-withdrawing moieties (e.g., nitro) enhanced aromatase inhibition (IC = 0.062 mmol L) .

Q. What experimental approaches validate target engagement in complex biological systems?

- Methodology : Competitive binding assays (e.g., fluorescence polarization) quantify displacement of known ligands (e.g., -MK-801 for NMDA receptors). Cellular thermal shift assays (CETSA) confirm stabilization of the target protein upon compound binding .

- Advanced Techniques : CRISPR-Cas9 knockout of the target gene (e.g., NR2B subunit of NMDA receptors) establishes on-mechanism activity. Loss of compound efficacy in knockout models validates target specificity .

Methodological Challenges and Solutions

Q. How are solubility issues addressed during formulation for in vivo studies?

- Approach : Co-solvents (e.g., PEG-400, cyclodextrins) or nanoparticle encapsulation improve aqueous solubility. For analogs with LogP >5, salt formation (e.g., hydrochloride) enhances dispersibility .

- Analytical Validation : Dynamic light scattering (DLS) and HPLC monitor particle size and stability in physiological buffers .

Q. What techniques reconcile discrepancies in biological activity across studies?

- Root Cause Analysis : Variability in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (e.g., incubation time) can skew results. Standardization using CLSI guidelines minimizes inter-lab differences .

- Meta-Analysis : Cross-study comparisons using normalized data (e.g., % inhibition at fixed concentrations) highlight consistent trends. For example, thiadiazole derivatives consistently show higher potency in estrogen receptor-positive vs. triple-negative breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.